molecular formula C21H24ClN7O2 B3008758 1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide CAS No. 1207046-79-4

1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide

Cat. No.: B3008758
CAS No.: 1207046-79-4
M. Wt: 441.92
InChI Key: SQRQAYDAIJVEEF-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its pharmacological relevance. Key substituents include:

  • 1-position: A 4-chlorophenyl group, which enhances lipophilicity and may contribute to target binding via halogen interactions.
  • 4-position: A morpholino ring, a polar substituent that improves solubility and pharmacokinetic properties.

Pyrazolo[3,4-d]pyrimidines are recognized for diverse biological activities, including kinase inhibition, antiviral effects, and anticancer properties . The combination of a chlorophenyl group, morpholine, and carboxamide in this compound suggests optimization for target selectivity and metabolic stability.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O2/c22-15-1-3-16(4-2-15)29-20-17(13-24-29)19(27-9-11-31-12-10-27)25-21(26-20)28-7-5-14(6-8-28)18(23)30/h1-4,13-14H,5-12H2,(H2,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRQAYDAIJVEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=N2)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide, commonly referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24ClN7O2
  • Molecular Weight : 441.9 g/mol
  • CAS Number : 1207046-79-4

Biological Activity Overview

Compound 1 exhibits a range of biological activities that are primarily attributed to its structural features. The presence of the pyrazolo[3,4-d]pyrimidine core is linked to significant interactions with various biological targets.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds show promising antiviral effects. For instance, studies have demonstrated that certain pyrazolo derivatives can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV) at micromolar concentrations. Specifically, compounds with similar structures to compound 1 have shown EC50 values ranging from 5 to 28 μM against RSV replication .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell signaling pathways. For example, pyrazolo[3,4-d]pyrimidines have been characterized as inhibitors of p21-activated kinases (PAKs), which play a crucial role in cancer cell migration and invasion . In vitro assays have demonstrated that related compounds can significantly reduce tumor cell viability.

The mechanisms underlying the biological activities of compound 1 involve multiple pathways:

  • Inhibition of Kinase Activity : The compound may inhibit key kinases such as PAKs or other related enzymes involved in cellular signaling.
  • Disruption of Viral Replication : By interfering with viral enzymes or host cell machinery, compound 1 can hinder viral replication processes.
  • Induction of Apoptosis : Some studies suggest that pyrazolo derivatives can induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

StudyCompoundTargetEC50/IC50Findings
Dawood et al. (2024)Pyrazole derivativeHSV-1EC50 = 5 μMSignificant reduction in plaque formation
Wu et al. (2024)Pyrazole amideRSVEC50 = 28 μMEffective inhibition of viral replication
Manvar et al. (2024)Pyrazolecarboxamide hybridHCVIC50 = 9.19 μMHigh selectivity index observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights structural and functional differences between the target compound and analogs from the literature:

Compound Name 1-Position 4-Position 6-Position Molecular Weight Key Features Reference
1-(1-(4-Chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide 4-Chlorophenyl Morpholino Piperidine-4-carboxamide ~463.9 g/mol¹ High polarity (morpholino, carboxamide); potential kinase inhibition Target
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl Chlorine Chloromethyl ~232.1 g/mol Simple intermediate; limited bioactivity but versatile for derivatization
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine 4-Methylphenyl Piperidino Methylsulfanyl 339.46 g/mol Lipophilic (methylsulfanyl); potential reduced solubility vs. carboxamide
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Fluoro-2-hydroxyphenyl None (4-one) tert-Butyl ~342.3 g/mol² Hydroxyl group enhances H-bonding; tert-butyl increases metabolic stability
2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one 3-Fluoro-4-morpholinophenyl None (4-amino) Chromenone-linked ethyl ~657.6 g/mol³ Fluorine and morpholino enhance solubility; chromenone expands π-π interactions

¹Calculated based on molecular formula (C₂₂H₂₄ClN₇O₂).
²Estimated from C₁₇H₁₈FN₅O₂.
³Estimated from C₃₄H₂₈F₂N₆O₃.

Key Observations:

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound may improve target affinity compared to 4-methylphenyl () or 3-fluoro-4-morpholinophenyl () via halogen bonding . Morpholino (target compound) vs. piperidino (): Morpholino’s oxygen atom increases polarity, enhancing aqueous solubility and reducing off-target interactions .

Functional Group Impact: Carboxamide (target) vs. methylsulfanyl (): The carboxamide group enables hydrogen bonding with target proteins, critical for kinase inhibition, whereas methylsulfanyl may reduce solubility .

Halogenation :

  • Fluorine () is often used to block metabolic degradation. The target’s chlorine may offer similar stability while increasing steric bulk .

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